tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1965310-09-1
VCID: VC8396889
InChI: InChI=1S/C18H24FNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-5-4-12(19)10-14(13)18/h4-5,10,15,21H,6-9,11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)F)O
Molecular Formula: C18H24FNO3
Molecular Weight: 321.4 g/mol

tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS No.: 1965310-09-1

Cat. No.: VC8396889

Molecular Formula: C18H24FNO3

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate - 1965310-09-1

Specification

CAS No. 1965310-09-1
Molecular Formula C18H24FNO3
Molecular Weight 321.4 g/mol
IUPAC Name tert-butyl 5-fluoro-1-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H24FNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-5-4-12(19)10-14(13)18/h4-5,10,15,21H,6-9,11H2,1-3H3
Standard InChI Key NIWRKVCIELMQRN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=C(C=C3)F)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s spirocyclic framework connects a 2,3-dihydroindene system at the 1-position to a piperidine ring at the 4'-position . This configuration imposes significant steric constraints, potentially influencing conformational dynamics and intermolecular interactions. The fluorine atom at the 6-position of the indene ring introduces electronegativity and polarity, while the tert-butyloxycarbonyl (Boc) group at the 1'-position serves as a common protecting group for amine functionalities in synthetic organic chemistry.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC18H24FNO3\text{C}_{18}\text{H}_{24}\text{FNO}_3
Molecular Weight321.39 g/mol
Boiling PointNot reported
Melting PointNot reported
logP (Predicted)0.9
Polar Surface Area49.77 Ų

Synthetic Methodologies and Challenges

Table 2: Representative Reaction Conditions for Analogous Compounds

ReagentSolventTemperatureYieldReference
MeMgBrTHF0°C → RT87%
NH₄Cl (quench)H₂O/EtOAcRT-

Industrial and Research Utility

Regulatory Status

No FDA approvals or EMA classifications are reported. As a non-bulk chemical, it likely falls under standard laboratory safety regulations rather than industrial chemical controls.

Future Directions and Research Opportunities

Knowledge Gaps

Critical unknowns include:

  • Synthetic Protocols: Optimized routes for large-scale production.

  • Spectroscopic Profiles: Experimental NMR, IR, and MS data.

  • Biological Screening: Antiviral, antibacterial, or anticancer activity assays.

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